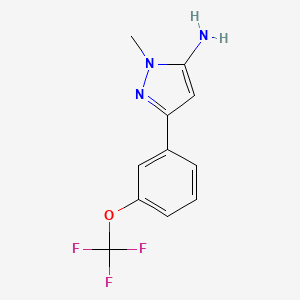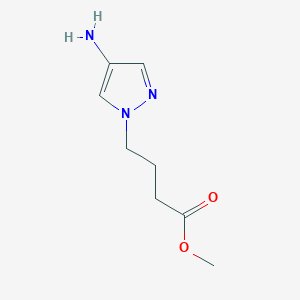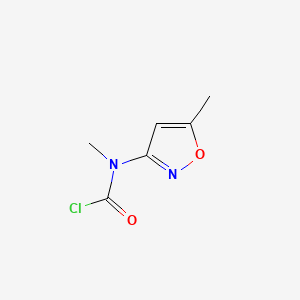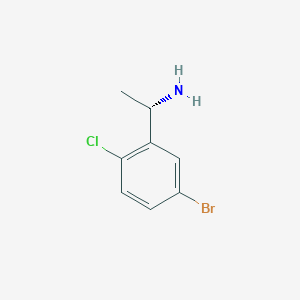
2-(Methyl(propyl)amino)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(propyl)amino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and an amino group substituted with a methyl and propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(propyl)amino)isonicotinic acid can be achieved through a multi-step process. One common method involves the initial formation of isonicotinic acid, followed by the introduction of the amino group and subsequent alkylation with methyl and propyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methyl(propyl)amino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Methyl(propyl)amino)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-(Methyl(propyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid: A simpler derivative with a carboxylic acid group at the 4-position.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: An isomer with the carboxylic acid group at the 2-position.
Uniqueness
2-(Methyl(propyl)amino)isonicotinic acid is unique due to the presence of the methyl and propyl groups on the amino substituent, which can significantly alter its chemical properties and biological activity compared to its simpler analogs.
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-[methyl(propyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-6-12(2)9-7-8(10(13)14)4-5-11-9/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Clé InChI |
RNSRJBYAJHJHQE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C)C1=NC=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)







![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/structure/B13543932.png)
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)

